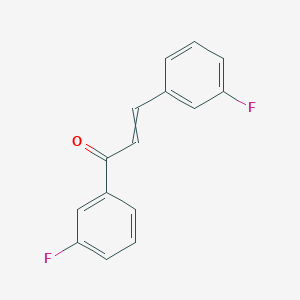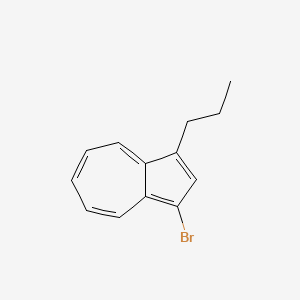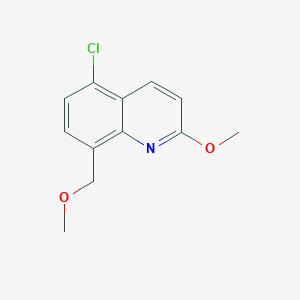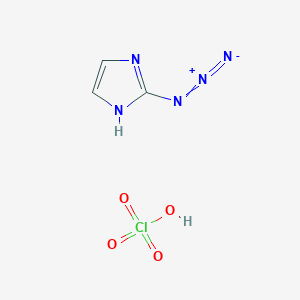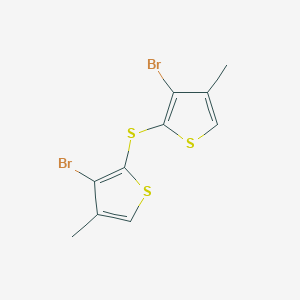
2,2'-Sulfanediylbis(3-bromo-4-methylthiophene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-bromo-4-methyl-2-thienyl) sulfide is an organosulfur compound that features two thiophene rings, each substituted with a bromine atom at the 3-position and a methyl group at the 4-position, connected by a sulfur atom. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic electronics and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-bromo-4-methyl-2-thienyl) sulfide typically involves the coupling of 3-bromo-4-methylthiophene with sulfur. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-bromo-4-methylthiophene with a sulfur-containing reagent under mild conditions .
Industrial Production Methods
In industrial settings, the production of Bis(3-bromo-4-methyl-2-thienyl) sulfide may involve large-scale coupling reactions using efficient and cost-effective catalysts. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-bromo-4-methyl-2-thienyl) sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-methyl-4-thienyl sulfide.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Bis(3-bromo-4-methyl-2-thienyl) sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of Bis(3-bromo-4-methyl-2-thienyl) sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form strong interactions with metal ions, which may play a role in its biological activity. Additionally, the bromine substituents can participate in halogen bonding, further influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-chloro-4-methyl-2-thienyl) sulfide: Similar structure but with chlorine substituents instead of bromine.
Bis(3-bromo-2-thienyl) sulfide: Lacks the methyl group at the 4-position.
Bis(4-methyl-2-thienyl) sulfide: Lacks the bromine substituents.
Uniqueness
Bis(3-bromo-4-methyl-2-thienyl) sulfide is unique due to the presence of both bromine and methyl substituents on the thiophene rings. This combination of substituents can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds .
Propiedades
Número CAS |
595604-33-4 |
|---|---|
Fórmula molecular |
C10H8Br2S3 |
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
3-bromo-2-(3-bromo-4-methylthiophen-2-yl)sulfanyl-4-methylthiophene |
InChI |
InChI=1S/C10H8Br2S3/c1-5-3-13-9(7(5)11)15-10-8(12)6(2)4-14-10/h3-4H,1-2H3 |
Clave InChI |
ALDOIZJBTYBJDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1Br)SC2=C(C(=CS2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


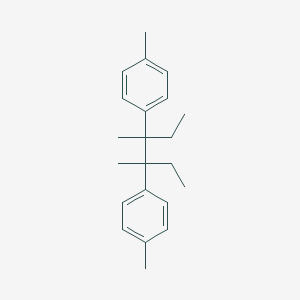


![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)
![3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14219395.png)

![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)

